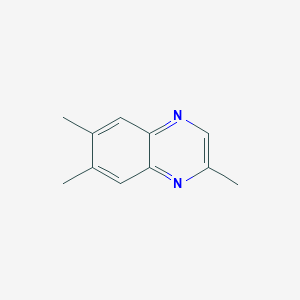

2,6,7-Trimethylquinoxaline

Description

Significance of Quinoxaline (B1680401) Scaffolds in Modern Organic Synthesis and Materials Science

The quinoxaline scaffold has garnered considerable research interest due to its versatile applications across various scientific domains. researchgate.net In organic synthesis, quinoxaline derivatives serve as crucial building blocks for the construction of more complex heterocyclic systems. mtieat.orgtandfonline.com Their synthesis is often readily achievable through straightforward condensation reactions, making them accessible for extensive experimental investigation and cost-effective for larger-scale production. researchgate.netbeilstein-journals.org

In the realm of materials science, quinoxaline-based structures are integral to the development of advanced functional materials. mdpi.comresearchgate.net Their inherent electron-accepting nature makes them prime candidates for use as electron-transporting materials in a variety of electronic devices. beilstein-journals.orgnih.gov Quinoxaline derivatives have been successfully incorporated into organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). beilstein-journals.orgnih.gov The tunable electronic properties, achieved through strategic substitution on the quinoxaline core, allow for the fine-tuning of material characteristics to meet the specific demands of these applications. beilstein-journals.org For instance, they have been investigated as non-fullerene acceptors in OSCs and as n-type semiconductors in OFETs. beilstein-journals.orgnih.gov Furthermore, their utility extends to fluorescent materials, dyes, and electroluminescent materials. researchgate.netacs.org

Evolution of Research Perspectives on Substituted Quinoxaline Systems

Research into quinoxaline systems has evolved significantly from fundamental synthesis to the sophisticated design of functional molecules. Initial studies, such as the classical Hinsberg and Korner methods, focused on the basic condensation of 1,2-arylenediamines with 1,2-dicarbonyl compounds to form the quinoxaline core. mtieat.org While effective, these early methods have been supplemented by modern synthetic strategies that offer greater efficiency, selectivity, and greener reaction conditions. mtieat.orgsapub.org The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the ability to functionalize the quinoxaline scaffold with a wide variety of substituents, dramatically expanding the chemical space and potential applications of these compounds. researchgate.netmtieat.org

The focus of research has also shifted towards a deeper understanding of the structure-property relationships in substituted quinoxalines. tandfonline.com Early work may have centered on the synthesis of novel derivatives, but contemporary research is increasingly driven by the targeted design of molecules with specific electronic, optical, or biological properties. researchgate.net This has led to the development of quinoxaline-based materials for advanced applications, such as sensors and electrochromic devices. beilstein-journals.orgnih.gov The ability to systematically modify the substituents on the quinoxaline ring system allows researchers to modulate properties like electron mobility, energy levels, and light absorption characteristics. beilstein-journals.org

Specific Focus on 2,6,7-Trimethylquinoxaline within the Broader Quinoxaline Research Landscape

Within the extensive family of quinoxaline derivatives, this compound serves as a notable example of a specifically substituted scaffold. Its synthesis has been reported through various methods, including the condensation of 4,5-dimethyl-1,2-phenylenediamine with methylglyoxal (B44143) or the reaction of the diamine with glycerol (B35011) catalyzed by iridium complexes. mdpi.comrsc.orgnso-journal.org

Chemical Data of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂ | mdpi.comrsc.org |

| Appearance | Yellow solid | rsc.org |

| ¹H NMR (CDCl₃, 500 MHz) | δ = 8.61 (s, 1H), 7.77 (s, 1H), 7.73 (s, 1H), 2.71 (s, 3H), 2.45 (s, 6H) | rsc.org |

| ¹³C NMR (CDCl₃, 100 MHz) | δ = 152.8, 145.1, 141.1, 140.5, 140.0, 139.3, 128.3, 127.8, 22.6, 20.5, 20.3 | mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

2,6,7-trimethylquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-7-4-10-11(5-8(7)2)13-9(3)6-12-10/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSOLLSAKMTZPAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=C(N=C2C=C1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is a powerful analytical method that provides precise three-dimensional information about the atomic arrangement in a crystalline solid. creative-biostructure.comuol.de This technique allows for the detailed determination of a molecule's structure, including lattice parameters, atomic positions, bond lengths, and bond angles. creative-biostructure.comuol.de

For the purpose of structural analysis, the derivative 2,6,7-trimethyl-3-p-tolylquinoxaline serves as a crucial reference. Its molecular structure was confirmed through single-crystal X-ray structure analysis, revealing that the quinoxaline (B1680401) ring system is fundamentally planar. researchgate.net

The analysis of 2,6,7-trimethyl-3-p-tolylquinoxaline provides key geometric parameters. In this derivative, the phenyl ring at the 2-position forms a significant dihedral angle of 40.23° with the mean plane of the quinoxaline ring system. researchgate.net Experimental bond lengths and angles determined from X-ray diffraction have been shown to be in good agreement with values computed using density functional theory (DFT) with the B3LY6−31G(d,p) basis set. researchgate.net

Table 1: Selected Experimental Geometric Parameters for 2,6,7-trimethyl-3-p-tolylquinoxaline

| Parameter | Value |

|---|---|

| Dihedral Angle (Phenyl Ring vs. Quinoxaline Plane) | 40.23° |

| Quinoxaline Ring System | Essentially Planar |

This data is based on the analysis of the derivative compound 2,6,7-trimethyl-3-p-tolylquinoxaline. researchgate.net

In the crystal structure of 2,6,7-trimethyl-3-p-tolylquinoxaline, the molecules are organized into layers primarily through specific intermolecular forces. researchgate.net The analysis identified the presence of H₂C–H···π and (π)C–H···π interactions. researchgate.net Notably, π-π stacking interactions, which are common in many aromatic systems, were found to be absent in the crystal structure of this particular derivative. researchgate.net

Advanced Spectroscopic Methods for Electronic and Vibrational Analysis

Spectroscopic techniques are indispensable for probing the electronic and vibrational states of molecules. wpmucdn.comgla.ac.ukdntb.gov.ua

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from ground states to higher energy excited states. amazonaws.com This technique is fundamental for understanding the electronic transitions within a molecule. amazonaws.com

For 2,6,7-trimethyl-3-p-tolylquinoxaline, time-dependent density functional theory (TD-DFT) calculations have been employed to study its UV spectra in both the gas phase and in a methanol (B129727) solvent. researchgate.net These theoretical studies provide insight into the electronic transitions and help interpret the experimental absorption data. researchgate.net

Table 2: Theoretical UV-Vis Spectroscopy Analysis of 2,6,7-trimethyl-3-p-tolylquinoxaline

| Method | Medium | Purpose |

|---|---|---|

| Time-Dependent DFT | Gas Phase & Methanol | Study of Electronic Transitions |

This data is based on the analysis of the derivative compound 2,6,7-trimethyl-3-p-tolylquinoxaline. researchgate.net

Photoluminescence spectroscopy encompasses fluorescence and phosphorescence, which are processes where a molecule emits a photon after being electronically excited by absorbing light. spectroscopyonline.comlibretexts.org This technique is used to investigate the properties of excited electronic states and their decay pathways. ekspla.com An emission spectrum is recorded by exciting the sample at a fixed wavelength and measuring the intensity of the emitted light as a function of wavelength. libretexts.org While quinoxaline derivatives are often photoactive, specific photoluminescence and fluorescence emission data for 2,6,7-trimethylquinoxaline are not detailed in the available research.

Table 3: General Vibrational Mode Assignments for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | > 3000 |

| Methyl (CH₃) | Asymmetric/Symmetric Stretching | 2900 - 3000 |

| C=N (Quinoxaline Ring) | Stretching | ~1500 - 1650 |

| Aromatic Ring | C=C Stretching | ~1400 - 1600 |

| Methyl (CH₃) | Bending | ~1375 - 1450 |

These are general, expected frequency ranges for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of quinoxaline derivatives, including this compound. Through the analysis of ¹H and ¹³C NMR spectra, the precise arrangement of atoms and the chemical environment of each nucleus can be determined.

The structural integrity of this compound is unequivocally confirmed by its NMR data. Synthesis and characterization studies have reported consistent chemical shifts for the protons and carbons of the molecule. rsc.orgrsc.orgmdpi.com In the ¹H NMR spectrum, the presence of three distinct singlet signals confirms the three methyl groups, while the signals in the aromatic region correspond to the protons on the quinoxaline core. rsc.orgrsc.org Specifically, a singlet integrating to 6H is assigned to the methyl groups at positions 6 and 7, while a singlet for 3H corresponds to the methyl group at position 2. rsc.orgmdpi.com The remaining singlets in the aromatic region are assigned to the protons at positions 3, 5, and 8. rsc.orgrsc.org

The ¹³C NMR spectrum further corroborates the structure, showing distinct resonances for the methyl carbons and the aromatic and heterocyclic carbons of the quinoxaline framework. rsc.orgmdpi.com The specific chemical shifts are influenced by the electron density and local environment of each carbon atom.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Nucleus | Assignment | Chemical Shift (ppm) | Reference(s) |

|---|---|---|---|

| ¹H NMR | C6-CH₃, C7-CH₃ | 2.43 (s, 6H) | rsc.org |

| C2-CH₃ | 2.69 (s, 3H) | rsc.org | |

| H-5 | 7.71 (s, 1H) | rsc.org | |

| H-8 | 7.75 (s, 1H) | rsc.org | |

| H-3 | 8.59 (s, 1H) | rsc.org | |

| ¹³C NMR | C6-CH₃, C7-CH₃ | 20.3, 20.4 | rsc.org |

| C2-CH₃ | 22.5 | rsc.org | |

| Aromatic/Heterocyclic C | 127.8, 128.3, 139.3, 140.0, 140.5, 141.1, 145.1, 152.8 | rsc.org |

Note: Slight variations in chemical shifts can occur depending on the solvent and spectrometer frequency. rsc.orgrsc.orgmdpi.com

In terms of conformational analysis, the quinoxaline ring system is inherently planar. The NMR data for this compound is consistent with this planar structure. For more complex, flexible molecules, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine through-space proximity of protons, providing crucial data for establishing the preferred three-dimensional conformation in solution. However, for a rigid, planar system like this compound, the primary role of NMR remains the confirmation of its covalent structure. rsc.org

Electrochemical Characterization of Redox Behavior

The electrochemical properties of quinoxaline derivatives are of significant interest, particularly their ability to undergo reversible redox reactions. The substitution pattern on the quinoxaline ring profoundly influences these properties. Electron-donating groups, such as the methyl groups in this compound, are known to affect the molecule's reduction potential. unav.edudtu.dk

Cyclic Voltammetry and Reduction Potential Determination

Cyclic voltammetry is a key electrochemical technique used to probe the redox behavior of chemical species. For quinoxaline derivatives, this method reveals the potentials at which the molecule accepts electrons (reduction). Studies on methyl-substituted quinoxalines have shown that the introduction of electron-donating methyl groups makes the compound more difficult to reduce, resulting in a negative shift of the reduction potential. unav.edudtu.dk

In the case of this compound, the three methyl groups increase the electron density on the heterocyclic ring system. This increased electron density destabilizes the negatively charged radical anion formed upon the first electron transfer, thus shifting the reduction potential to a more negative value compared to unsubstituted quinoxaline. unav.edu A study investigating quinoxalines substituted at the 6- and 7-positions with methyl groups in alkaline conditions confirmed this trend. researchgate.net While a specific voltammogram for this compound under a single, standard condition is not detailed in the surveyed literature, the collective data indicate that its reduction potential is more negative than that of its unsubstituted counterpart due to the electronic effect of the methyl substituents. unav.edudtu.dkresearchgate.net

Table 2: Effect of Methyl Substitution on Quinoxaline Reduction Potentials

| Compound Feature | Electronic Effect | Impact on Reduction Potential (Epc) | Reference(s) |

|---|---|---|---|

| Electron-donating group (e.g., -CH₃) at 6- and 7-positions | Increases electron density on the ring | Negative shift (reduction becomes more difficult) | unav.edudtu.dk |

Computational and Theoretical Investigations of 2,6,7 Trimethylquinoxaline

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for the study of medium-sized organic molecules like 2,6,7-trimethylquinoxaline. DFT methods calculate the electronic structure of a molecule by modeling its electron density, which in turn allows for the prediction of a wide array of molecular properties.

A fundamental step in any computational study is the determination of the molecule's most stable three-dimensional structure, known as geometry optimization. This process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest electronic energy. For a molecule like this compound, which is largely planar due to its aromatic core, the primary focus would be on the orientation of the methyl groups.

Conformational analysis would explore the rotational barriers of the methyl groups and identify the most stable conformer. It is anticipated that the lowest energy conformation would involve staggering of the methyl hydrogens with respect to the quinoxaline (B1680401) ring to minimize steric hindrance. The optimized geometry provides the foundation for all subsequent property calculations.

Illustrative Optimized Geometrical Parameters for a Quinoxaline Core

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-C (aromatic) | 1.39 - 1.41 | - |

| C-N (aromatic) | 1.33 - 1.38 | - |

| C-H (aromatic) | ~1.08 | - |

| C-C (methyl) | ~1.53 | - |

| C-H (methyl) | ~1.09 | - |

| C-N-C (ring) | ~117 | - |

| C-C-N (ring) | ~121 | - |

Note: This data is illustrative for a typical quinoxaline structure and not specific to this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the electronic properties and chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller energy gap generally indicates higher chemical reactivity and lower kinetic stability. For this compound, the electron-donating methyl groups are expected to raise the energy of the HOMO and have a smaller effect on the LUMO, likely resulting in a slightly smaller HOMO-LUMO gap compared to the parent quinoxaline.

Illustrative Frontier Molecular Orbital Energies for a Quinoxaline System

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -1.50 |

| Energy Gap (ΔE) | 4.75 |

Note: This data is illustrative and not specific to this compound.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface and color-coded to indicate regions of varying electrostatic potential. Red areas signify regions of high electron density and negative potential, which are susceptible to electrophilic attack. Conversely, blue areas indicate regions of low electron density and positive potential, which are prone to nucleophilic attack. Green regions represent neutral potential.

For this compound, the MEP surface would likely show the most negative potential localized around the nitrogen atoms of the quinoxaline ring, identifying them as the primary sites for electrophilic interactions. The aromatic rings and methyl groups would exhibit regions of more positive or neutral potential.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

For this compound, TD-DFT calculations would predict the electronic transitions responsible for its UV-Vis absorption. The methyl groups, acting as auxochromes, would be expected to cause a slight red shift (bathochromic shift) in the absorption bands compared to unsubstituted quinoxaline.

Illustrative TD-DFT Predicted UV-Vis Absorption Data for a Quinoxaline Derivative

| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) |

|---|---|---|

| S0 → S1 | 320 | 0.15 |

| S0 → S2 | 285 | 0.45 |

Note: This data is illustrative and not specific to this compound.

Non-linear Optical Properties Calculations

Non-linear optical (NLO) materials are of significant interest for their applications in photonics and optoelectronics. Computational methods can be used to predict the NLO properties of molecules, providing a valuable tool for the design of new NLO materials.

The first static hyperpolarizability (β₀) is a key parameter that quantifies the second-order NLO response of a molecule. A larger β₀ value indicates a stronger NLO response. Computational calculations of β₀ are typically performed using DFT methods.

For this compound, the presence of the electron-donating methyl groups on the π-conjugated quinoxaline system could lead to a modest NLO response. The extent of this response would depend on the degree of intramolecular charge transfer, which influences the hyperpolarizability.

Illustrative Calculated First Static Hyperpolarizability for a Quinoxaline System

| Component | Value (a.u.) |

|---|---|

| β_xxx | 150 |

| β_xyy | 25 |

| β_xzz | 10 |

| β_total | 185 |

Note: This data is illustrative and not specific to this compound. The values are highly dependent on the computational method and basis set used.

Mechanistic Insights from Computational Modeling of Synthetic Pathways

Computational modeling serves as a powerful tool to elucidate the intricate mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For a molecule like this compound, these methods can be instrumental in understanding its formation, optimizing reaction conditions, and predicting potential side products.

The synthesis of quinoxaline derivatives typically involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. pharmacophorejournal.com For this compound, this would involve the reaction of 4,5-dimethyl-1,2-phenylenediamine with 2,3-butanedione (B143835). Computational approaches, particularly Density Functional Theory (DFT), are well-suited to model this reaction pathway.

Key aspects that can be investigated include:

Reaction Energy Profile: DFT calculations can map out the entire energy landscape of the reaction, identifying transition states, intermediates, and the activation energies for each step. This allows for the determination of the rate-limiting step and provides a quantitative understanding of the reaction kinetics.

Catalyst Effects: Many quinoxaline syntheses are catalyzed by acids or metal complexes. researchgate.net Computational models can incorporate these catalysts to understand how they lower the activation energy, for example, by protonating a carbonyl oxygen to increase its electrophilicity.

Solvent Effects: The choice of solvent can significantly influence reaction rates and selectivity. Implicit or explicit solvent models can be used in calculations to simulate the solvent environment and its effect on the energies of reactants, intermediates, and transition states.

Regioselectivity: In cases where unsymmetrical reactants are used, multiple isomers of the product can be formed. Computational modeling can predict the most likely regioisomer by comparing the activation energies of the competing pathways.

The insights gained from such computational studies can guide the experimental design of more efficient and selective synthetic routes to this compound and other substituted quinoxalines.

Table 1: Illustrative Example of Calculated Thermodynamic Data for a Quinoxaline Synthesis Step

| Step | Reactant(s) | Product(s) | ΔH (kcal/mol) | ΔG (kcal/mol) |

| 1 | Diamine + Diketone | Intermediate 1 | -15.2 | -5.8 |

| 2 | Intermediate 1 | Intermediate 2 | +5.4 | +2.1 |

| 3 | Intermediate 2 | Quinoxaline + H₂O | -25.7 | -30.1 |

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from computational modeling of a synthetic pathway.

Simulation of Intermolecular Interactions in Condensed Phases

The behavior of this compound in solid or liquid form is governed by the nature and strength of its intermolecular interactions. Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful techniques used to study the collective behavior of molecules in condensed phases.

These simulations rely on a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. For quinoxaline derivatives, force fields can be developed or adapted to accurately model the various types of non-covalent interactions.

Key properties and phenomena that can be investigated include:

Crystal Packing: For the solid state, simulations can predict the most stable crystal structure by identifying the arrangement of molecules that minimizes the lattice energy. This is crucial for understanding polymorphism and for predicting material properties like melting point and solubility.

Liquid Structure: In the liquid phase, simulations can reveal the local arrangement of molecules, characterized by radial distribution functions. This provides insight into how the molecules pack and orient themselves relative to their neighbors.

Thermodynamic Properties: Simulations can be used to calculate a range of thermodynamic properties, such as the heat of vaporization, density, and diffusion coefficients, which are important for understanding the physical behavior of the compound.

Solvation: The interaction of this compound with different solvents can be studied by simulating the compound in a box of solvent molecules. This can provide a detailed picture of the solvation shell and the thermodynamics of solvation.

Quantum mechanical methods, such as Symmetry-Adapted Perturbation Theory (SAPT), can also be employed to analyze the nature of the intermolecular forces at a more fundamental level, dissecting them into electrostatic, exchange, induction, and dispersion components.

Table 2: Illustrative Example of Intermolecular Interaction Energy Decomposition for a Quinoxaline Dimer

| Interaction Component | Energy (kcal/mol) |

| Electrostatics | -3.5 |

| Exchange-Repulsion | +6.2 |

| Induction | -1.8 |

| Dispersion | -4.9 |

| Total Interaction Energy | -4.0 |

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from quantum chemical calculations on intermolecular interactions.

Applications of 2,6,7 Trimethylquinoxaline in Advanced Chemical Research and Materials Science

As Ligands in Coordination Chemistry

Quinoxaline (B1680401) and its derivatives are widely utilized as ligands in coordination chemistry due to the presence of nitrogen atoms that can effectively coordinate with metal ions. This allows for the synthesis of a diverse range of metal complexes with varied geometries and properties.

In Organic Materials and Optoelectronics

The unique electronic and photophysical properties of quinoxaline derivatives make them valuable components in the development of advanced organic materials, especially for optoelectronic devices.

Components in Organic Light-Emitting Diodes (OLEDs)Quinoxaline-based materials are widely investigated for their application in OLEDs due to their favorable optical and electronic properties.researchgate.netThey can be functionalized to act as electron-donating or electron-withdrawing moieties, making them suitable for use as emitters, hosts, or charge-transporting materials. Phosphorescent iridium(III) complexes with quinoxaline-type ligands are particularly effective as emitters in OLEDs, enabling high efficiencies.rsc.orgDonor-acceptor systems based on a quinoxaline acceptor have been tested in fluorescent OLEDs, achieving high external quantum efficiencies.researchgate.netWhile the broader class of quinoxaline derivatives has proven its utility in OLEDs, the search results do not specify the use or performance of 2,6,7-trimethylquinoxaline in such devices.

This compound: A Key Player in Advanced Chemical Research and Materials Science

The multifaceted chemical compound this compound is proving to be a cornerstone in the progression of advanced chemical research and materials science. Its unique structural and electronic properties have positioned it as a valuable component in the development of sophisticated organic electronics, optical materials, and complex molecular architectures.

Applications in Advanced Chemical Research and Materials Science

The versatility of the this compound scaffold has led to its exploration in a variety of high-technology applications. From transistors to fluorescent dyes, this compound is at the forefront of materials innovation.

Application in Organic Field-Effect Transistors (OFETs)

While direct studies detailing the performance of this compound as the primary active layer in Organic Field-Effect Transistors (OFETs) are not extensively documented, the broader class of quinoxaline derivatives is well-established in this field. Quinoxaline-based materials are known for their potential as n-type or ambipolar organic semiconductors, crucial for the fabrication of complementary logic circuits. The performance of OFETs is largely determined by the charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth) nih.govinoe.rosemanticscholar.org. The molecular structure and packing of the organic semiconductor are critical factors influencing these parameters researchgate.net. For quinoxaline derivatives, strategic modifications, such as the introduction of electron-withdrawing groups, can enhance their electron-transporting properties rsc.org. The performance of devices using such materials is also heavily dependent on the interface with the dielectric layer and the electrodes scispace.com.

Development of Organic Semiconductors

Quinoxaline derivatives are recognized as important building blocks for organic semiconductors due to their electron-deficient nature, which facilitates electron transport rsc.org. The stability of n-type organic semiconductors is a significant challenge, as they can be susceptible to degradation in the presence of oxygen and water rsc.org. Research into quinoxaline-based materials aims to develop robust semiconductors with high electron mobility. The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical parameters for designing efficient organic semiconductors researchgate.net. Chemical doping is a technique used to improve the conductivity of organic semiconductors, and while p-type doping is common, stable n-type doping remains a challenge rsc.orggatech.edugatech.edu.

Table 1: Key Parameters for Organic Field-Effect Transistors

| Parameter | Description | Importance |

| Charge Carrier Mobility (μ) | The average velocity of charge carriers (electrons or holes) in a material under an applied electric field. | A higher mobility leads to faster device operation. |

| On/Off Current Ratio (Ion/Ioff) | The ratio of the drain current when the transistor is in the "on" state to the drain current when it is in the "off" state. | A high on/off ratio is crucial for low power consumption and clear switching behavior. |

| Threshold Voltage (Vth) | The minimum gate voltage required to turn the transistor "on". | A low threshold voltage is desirable for low-power applications. |

This table provides a general overview of key OFET parameters and is not specific to this compound.

Role in Non-linear Optical Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for applications in optical communications and computing arxiv.orgmdpi.comucf.edu. The third-order nonlinear optical susceptibility, χ(3), is a key figure of merit for these materials arxiv.orgresearchgate.netnih.gov. While experimental data for this compound is limited, theoretical studies on its derivatives provide insight into its potential. For instance, a computational study of 2,6,7-trimethyl-3-p-tolylquinoxaline was conducted to evaluate its first static hyperpolarizability (β), a molecular property related to the bulk NLO response researchgate.netresearchgate.net. Such calculations are instrumental in the molecular design of materials with large β values for NLO applications researchgate.netnih.gov. The enhancement of the third-order nonlinear optical susceptibility in the excited state has also been observed in polyphenylquinoxalines, suggesting that quinoxaline-based materials are promising for these applications nih.gov.

Use in Dyes and Fluorescent Materials

The quinoxaline scaffold is a key component in the synthesis of various dyes and fluorescent materials documentsdelivered.com. These materials have applications ranging from biological imaging to organic light-emitting diodes (OLEDs). Quinoxaline-based fluorescent probes have been developed for the detection of various analytes, including metal ions and biologically relevant molecules nih.govresearchgate.netrsc.orgsemanticscholar.org. The synthesis of such probes often involves the functionalization of the quinoxaline core to tune its photophysical properties. For example, a ratiometric fluorescent probe for detecting thiophenols was developed based on a quinoxaline derivative nih.gov. The development of polymerizable fluorescent dyes also opens up possibilities for creating new materials with tailored optical properties documentsdelivered.com.

Chemical Switches

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, heat, or a change in chemical environment nih.govscienceopen.comnih.govfu-berlin.de. Quinoxaline derivatives have been utilized in the design of "switch-off" fluorescent sensors, where the fluorescence is quenched upon binding to a specific analyte nih.gov. This behavior is a form of chemical switching. While specific examples of this compound being used as a standalone molecular switch are not prevalent in the reviewed literature, the inherent properties of the quinoxaline core make it a suitable candidate for incorporation into more complex switching systems. The ability to control the electronic properties of the quinoxaline ring through chemical modifications allows for the design of switches with specific functionalities.

As Versatile Building Blocks in Complex Organic Architectures

The rigid, aromatic structure of this compound makes it an excellent and versatile building block for the synthesis of more complex organic molecules and supramolecular structures.

Construction of Higher-Order Heterocyclic Scaffolds

Quinoxaline derivatives are frequently employed as starting materials for the construction of larger, fused heterocyclic systems arkat-usa.orgnih.govresearchgate.netbeilstein-journals.org. These higher-order scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. For example, furoquinoxalines, which are tricyclic fused systems, can be synthesized from various quinoxaline precursors arkat-usa.org. The synthesis of these complex structures often involves cyclization reactions that build upon the existing quinoxaline framework nih.gov. The reactivity of the quinoxaline ring system allows for a variety of synthetic transformations, making it a valuable tool for organic chemists in the creation of novel molecular architectures.

As Versatile Building Blocks in Complex Organic Architectures

Integration into Polymeric Materials

The incorporation of the this compound moiety into polymeric structures is a subject of scientific inquiry, primarily leveraging the well-established thermal and chemical stability of the broader polyquinoxaline family of polymers. While specific research focusing exclusively on the polymerization of this compound as a monomer is not extensively detailed in the reviewed literature, the principles of polyquinoxaline chemistry suggest its potential as a building block for high-performance materials.

Polyquinoxalines are typically synthesized through the polycondensation of aromatic bis(o-diamines) with bis(α-dicarbonyl) compounds. In such synthetic pathways, functionalized quinoxaline units can be introduced to tailor the final properties of the polymer. The presence of the three methyl groups in this compound would be expected to enhance the solubility of the resulting polymer in organic solvents, a common challenge in the processing of rigid-rod polymers. This improved solubility could facilitate the fabrication of films and fibers. Furthermore, the specific substitution pattern could influence the polymer's morphology and inter-chain interactions, thereby affecting its mechanical and electronic properties. The general characteristics of polyquinoxalines, such as high thermal stability and resistance to oxidation, make them candidates for applications in aerospace, electronics, and as high-temperature adhesives and composite matrices.

| Property | Potential Influence of this compound Moiety |

| Solubility | The methyl groups are expected to increase solubility in organic solvents, aiding in polymer processing. |

| Thermal Stability | The inherent stability of the quinoxaline ring system would likely be retained, leading to a thermally robust polymer. |

| Mechanical Properties | The substitution pattern could affect chain packing and intermolecular forces, thereby influencing tensile strength and modulus. |

| Electronic Properties | The electron-deficient nature of the quinoxaline ring can be harnessed in the design of polymers for electronic applications. |

Precursors for Supramolecular Assemblies

The molecular architecture of this compound and its derivatives makes them excellent candidates as precursors for the construction of complex supramolecular assemblies. The field of crystal engineering, which focuses on the rational design of crystalline solids, utilizes the predictable nature of non-covalent interactions to guide the self-assembly of molecules into desired architectures.

Detailed crystallographic analysis of derivatives, such as 2,6,7-trimethyl-3-p-tolylquinoxaline , provides significant insight into the specific intermolecular forces at play. In the solid state of this compound, the quinoxaline ring system is largely planar. The supramolecular structure is dictated by a network of weak intermolecular interactions.

Key findings from the structural analysis of 2,6,7-trimethyl-3-p-tolylquinoxaline indicate that the molecules are organized into layers. This assembly is primarily stabilized by H₂C–H···π and (π)C–H···π interactions. researchgate.net It is noteworthy that conventional π–π stacking interactions, which are often a dominant feature in the crystal packing of aromatic molecules, are not observed in this particular structure. researchgate.net The absence of such interactions is likely due to the steric hindrance imposed by the methyl and tolyl substituents. The phenyl ring at the 2-position is twisted at a significant dihedral angle relative to the quinoxaline mean plane, further influencing the molecular packing. researchgate.net

This detailed understanding of the non-covalent interactions governing the self-assembly of this compound derivatives is fundamental for the design of new materials with tailored properties for applications in fields such as molecular recognition and advanced materials science.

| Parameter | Observation for 2,6,7-Trimethyl-3-p-tolylquinoxaline |

| Molecular Geometry | The quinoxaline ring system is essentially planar. researchgate.net |

| Dihedral Angle | The phenyl ring at the 2-position forms a dihedral angle of 40.23° with the quinoxaline mean plane. researchgate.net |

| Primary Non-Covalent Interactions | H₂C–H···π and (π)C–H···π interactions are the main drivers for the formation of layered structures. researchgate.net |

| π–π Stacking | Absent in the crystal structure. researchgate.net |

Future Research Directions and Emerging Methodologies for 2,6,7 Trimethylquinoxaline and Quinoxaline Systems

Development of Novel and Sustainable Synthetic Routes

While classical methods for quinoxaline (B1680401) synthesis, such as the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, have been well-established, the future of synthetic chemistry lies in the development of more sustainable and efficient protocols. rsc.orgnih.gov A significant focus of ongoing research is the adoption of green chemistry principles to minimize environmental impact and enhance economic viability. nih.govresearchgate.net

Key areas of development include:

Transition-Metal-Free Catalysis: To circumvent the cost, toxicity, and challenges associated with removing transition metals from final products, research is increasingly focused on transition-metal-free synthetic strategies. rsc.org

Green Solvents and Catalysts: The use of environmentally benign solvents and recyclable catalysts is a major trend. nih.govnih.gov This includes reactions in aqueous media and the use of solid acid catalysts. nih.govnih.gov Natural deep eutectic solvents (NADESs) are emerging as promising green reaction media, allowing for fast and high-yielding synthesis of functionalized quinoxalines at room temperature. rsc.orgunicam.it

Mechanochemical Synthesis: Innovative techniques like spiral gas–solid two-phase flow methods are being explored to enable the efficient, solvent-free, and continuous synthesis of quinoxaline compounds. mdpi.com

One-Pot and Multicomponent Reactions: These approaches enhance efficiency by reducing the number of synthetic steps, purification processes, and waste generation. nih.gov

C-H Functionalization: Direct C-H functionalization offers a powerful and elegant way to modify the quinoxaline scaffold without the need for pre-functionalization, providing a more atom-economical route to novel derivatives. citedrive.com

Advanced Characterization Techniques for Dynamic Processes and Excited States

A deeper understanding of the photophysical properties and dynamic behavior of quinoxaline derivatives is crucial for their application in areas like optoelectronics and photobiology. Future research will increasingly rely on sophisticated spectroscopic and analytical techniques to probe these processes at a fundamental level.

Emerging characterization methodologies include:

Time-Resolved Spectroscopy: Techniques such as femtosecond transient absorption and time-resolved fluorescence spectroscopy can elucidate the dynamics of excited states, including intersystem crossing, internal conversion, and energy transfer processes.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR, particularly when combined with spin trapping techniques, is a powerful tool for studying photoinduced processes, allowing for the detection and characterization of reactive oxygen species and other radical intermediates generated by excited quinoxaline derivatives. researchgate.net

Single-Crystal X-ray Analysis: This technique provides precise information about the molecular structure in the solid state, which is essential for understanding intermolecular interactions and their influence on material properties. tandfonline.com

Advanced NMR Techniques: Two-dimensional and solid-state NMR spectroscopy can provide detailed insights into the structure and dynamics of complex quinoxaline systems.

These advanced techniques will be instrumental in designing new quinoxaline-based molecules with tailored photophysical properties for specific applications.

Computational Design of Functionalized Quinoxalines with Tailored Properties

Computational chemistry has become an indispensable tool in modern chemical research, enabling the in silico design and prediction of molecular properties before their synthesis. For quinoxaline systems, computational approaches are being used to accelerate the discovery of new functional materials and bioactive agents.

Key computational strategies include:

Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure, stability, and optical properties of quinoxaline derivatives. tandfonline.comresearchgate.net This allows researchers to predict how different functional groups will affect the molecule's properties.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies help to establish a correlation between the chemical structure of quinoxaline derivatives and their biological activity, providing valuable insights for the design of more potent compounds. mdpi.com

Molecular Docking and Dynamics: These simulations are used to predict the binding affinity and interaction of quinoxaline derivatives with biological targets, aiding in the development of new therapeutic agents. tandfonline.com

Virtual Screening: Computational screening of large libraries of virtual quinoxaline compounds can identify promising candidates for synthesis and experimental evaluation, significantly streamlining the discovery process. nih.gov

The synergy between computational design and experimental validation will be a hallmark of future research in quinoxaline chemistry, leading to the rational design of molecules with precisely controlled properties.

Exploration of New Frontiers in Materials Science Applications

The unique electronic and photophysical properties of the quinoxaline core make it a promising scaffold for the development of advanced materials. While applications in areas like organic light-emitting diodes (OLEDs) have been explored, future research will venture into new and exciting frontiers.

Potential future applications in materials science include:

Thermally Activated Delayed Fluorescence (TADF) Emitters: Functionalization of the quinoxaline core is a promising strategy for developing efficient orange/red TADF emitters for next-generation OLED displays. rsc.org

Organic Photovoltaics (OPVs): Quinoxaline derivatives can be designed to act as electron acceptors or donors in the active layer of organic solar cells.

Chemical Sensors: The sensitivity of the quinoxaline ring's electronic properties to its environment can be harnessed to create chemosensors for the detection of specific ions or molecules.

Nonlinear Optical (NLO) Materials: The extended π-system of some quinoxaline derivatives gives them potential for use in NLO applications, such as in optical communications and data storage. tandfonline.com

The versatility of the quinoxaline scaffold, combined with the ability to fine-tune its properties through chemical modification, ensures its continued importance in the development of novel organic materials.

Integration of Machine Learning and AI in Quinoxaline Chemistry Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and quinoxaline chemistry will be no exception. aimlic.comresearchgate.net These powerful computational tools can analyze vast datasets to identify patterns, predict outcomes, and accelerate the discovery and optimization of new molecules and reactions. researchgate.net

Applications of AI and ML in quinoxaline research include:

Predictive Chemistry: ML models can be trained to predict the outcomes of chemical reactions, including yields and selectivity, under different conditions. researchgate.net This can significantly reduce the amount of time and resources spent on experimental optimization.

Retrosynthesis Planning: AI-powered tools can propose novel and efficient synthetic routes to complex quinoxaline targets, assisting chemists in designing synthetic strategies. nih.gov

Materials Discovery: Machine learning can accelerate the discovery of new materials by predicting the properties of yet-to-be-synthesized quinoxaline derivatives, allowing researchers to focus on the most promising candidates. ananikovlab.ru

Drug Discovery: In medicinal chemistry, AI can be used to predict the biological activity and toxicity of quinoxaline compounds, identify potential drug targets, and design novel drug candidates. aimlic.com

As the volume of chemical data continues to grow, the importance of AI and ML in extracting meaningful insights and guiding research efforts will become increasingly critical. The application of these technologies to quinoxaline chemistry holds the promise of unlocking new discoveries at an unprecedented rate.

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for 2,6,7-Trimethylquinoxaline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound can be adapted from analogous quinoxaline derivatives. For example, condensation of substituted diaminotoluenes with diketones (e.g., 3,4-diamino-2,6-dimethylbenzene and 2,3-butanedione) under acidic or solvent-free conditions typically yields high-purity products. Evidence from similar compounds shows yields up to 98% when using stoichiometric control and refluxing in ethanol . Key variables include temperature, solvent polarity, and catalyst selection (e.g., acetic acid vs. sulfuric acid). A comparative table of methods is provided below:

| Precursors | Solvent/Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 3,4-Diaminotoluene + diketone | Ethanol/HCl | 80 (reflux) | 98 | |

| Hydroxyketone derivatives | Solvent-free | 120 | 83 |

- Note : Regioselectivity challenges may arise due to isomer formation; TLC monitoring and column chromatography are recommended for purification.

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Analyze and spectra to confirm methyl group positions and aromatic proton environments. Compare with NIST reference data for quinoxaline derivatives .

- HPLC/GC-MS : Quantify purity (>95% is standard for pharmacological studies) and detect trace solvents or byproducts .

- X-ray crystallography (if single crystals are obtainable): Resolve molecular geometry and validate regiochemistry .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Answer : Critical properties include:

- Melting Point : ~146–149°C (based on analogous trimethylphenol derivatives) .

- Solubility : Limited in water; soluble in polar aprotic solvents (DMF, DMSO) and ethanol. Preferential solubility impacts reaction solvent choice and biological assay design .

- Stability : Susceptible to photodegradation; store in amber vials under inert atmosphere .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound?

- Methodological Answer :

- In vitro assays : Test antiproliferative activity using cancer cell lines (e.g., MCF-7, HeLa) with MTT assays. Include positive controls (e.g., doxorubicin) and dose-response curves (IC calculations) .

- Neurodegenerative models : Assess dopamine receptor modulation in SH-SY5Y cells for Parkinson’s disease applications. Use Western blotting to quantify α-synuclein aggregation .

- Statistical rigor : Replicate experiments ≥3 times, apply ANOVA for significance, and report confidence intervals .

Q. How should contradictions in spectroscopic or biological data be resolved?

- Answer : Contradictions often arise from impurities or analytical artifacts. Strategies include:

- Reproducibility checks : Re-synthesize the compound and repeat assays .

- Advanced analytics : Use high-resolution mass spectrometry (HR-MS) to confirm molecular weight and DFT calculations to predict NMR shifts .

- Peer validation : Cross-verify data with independent labs or public databases (e.g., CCDC for crystallographic data) .

Q. What computational methods predict the reactivity and binding affinity of this compound?

- Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, DNA topoisomerases). Validate with experimental IC values .

- QSAR studies : Corporate substituent electronic effects (Hammett constants) and steric parameters to optimize bioactivity .

Q. How can reaction conditions be optimized for scalable synthesis without compromising yield?

- Answer :

- DoE (Design of Experiments) : Vary catalyst concentration, temperature, and solvent ratios to identify robust parameters .

- Green chemistry : Explore microwave-assisted synthesis to reduce reaction time and energy use .

- Process monitoring : Implement in-situ FTIR or Raman spectroscopy to track reaction progress in real time .

Q. What structure-activity relationships (SARs) are critical for modifying this compound derivatives?

- Answer : Focus on:

- Methyl group positioning : 6- and 7-methyl groups enhance lipophilicity and membrane permeability, while 2-methyl may sterically hinder target binding .

- Heterocyclic fusion : Adding triazole or sulfonamide moieties improves anticancer activity but may increase toxicity .

Data Contradiction Analysis Framework (Example from Pharmacological Studies):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.